molecular formula C9H6N2O3 B13026901 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid

Cat. No.: B13026901
M. Wt: 190.16 g/mol
InChI Key: VYHYDFAUPBDVLJ-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of benzimidazole-2-methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole-2-carboxylic acid.

    Reduction: Benzimidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which can lead to the inhibition of cancer cell growth.

Comparison with Similar Compounds

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid can be compared with other benzimidazole derivatives such as:

    Benzimidazole-2-carboxylic acid: Similar in structure but lacks the oxo group.

    Benzimidazole-2-methanol: Similar in structure but has a hydroxyl group instead of the oxo group.

    Benzimidazole-2-thiol: Contains a thiol group instead of the oxo group.

The uniqueness of this compound lies in its oxoacetic acid moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O3/c12-8(9(13)14)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H,13,14)

InChI Key

VYHYDFAUPBDVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(=O)O)NC=N2

Origin of Product

United States

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